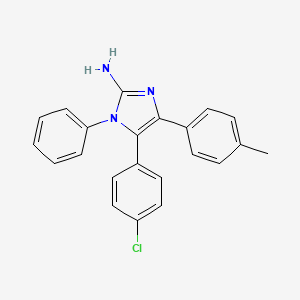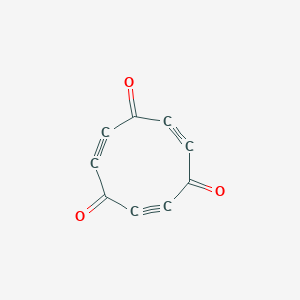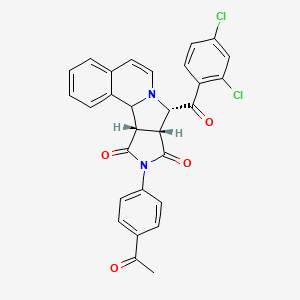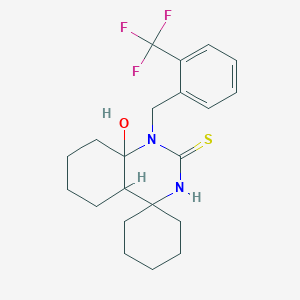
5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class of compounds. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Substitution Reactions:
Final Assembly: The phenyl group is often introduced in the final step through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents such as sodium hydroxide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically results in hydrogenated derivatives.
科学的研究の応用
5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: This compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar compounds to 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine include other imidazole derivatives such as:
Clotrimazole: An antifungal agent with a similar imidazole core structure.
Ketoconazole: Another antifungal compound with a related structure.
Miconazole: Used in the treatment of fungal infections, sharing structural similarities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
特性
CAS番号 |
918801-74-8 |
|---|---|
分子式 |
C22H18ClN3 |
分子量 |
359.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenylimidazol-2-amine |
InChI |
InChI=1S/C22H18ClN3/c1-15-7-9-16(10-8-15)20-21(17-11-13-18(23)14-12-17)26(22(24)25-20)19-5-3-2-4-6-19/h2-14H,1H3,(H2,24,25) |
InChIキー |
XJWAZOGPNJCMJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N(C(=N2)N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)

![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)


![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)



![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
